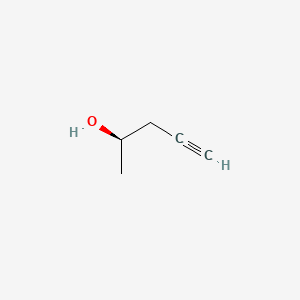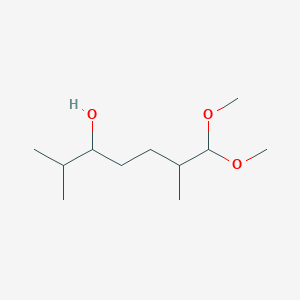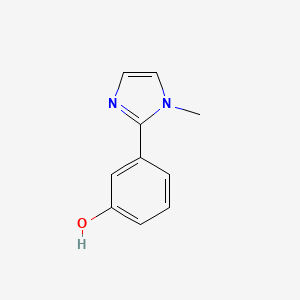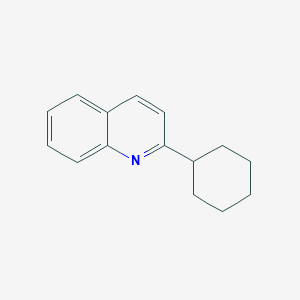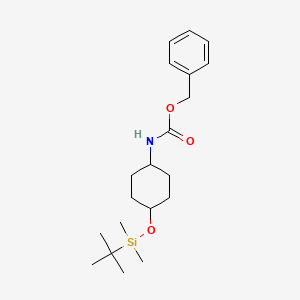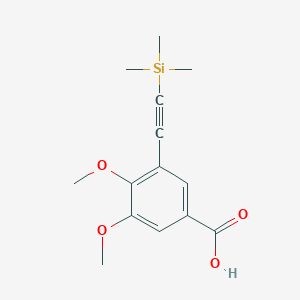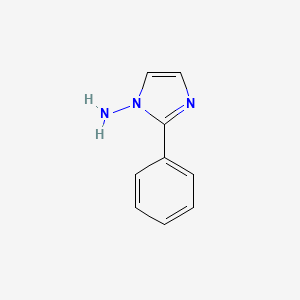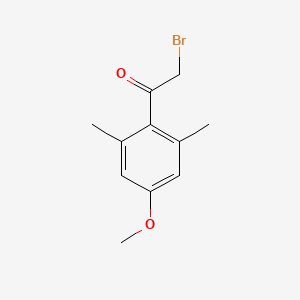
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyridine and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and hydrazine derivatives.
Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Substitution Reaction: The 2-chloropyridine undergoes a nucleophilic substitution reaction with the pyrazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
化学反应分析
Types of Reactions
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups.
科学研究应用
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science:
作用机制
The mechanism of action of 4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(2-chloropyridin-3-yl)pyrimidine: This compound shares a similar pyridine ring but has a pyrimidine ring instead of a pyrazole ring.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also contain pyridine and pyrimidine rings and are studied for their biological activities.
Uniqueness
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
945599-36-0 |
|---|---|
分子式 |
C8H7ClN4 |
分子量 |
194.62 g/mol |
IUPAC 名称 |
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C8H7ClN4/c9-7-5(2-1-3-11-7)6-4-12-13-8(6)10/h1-4H,(H3,10,12,13) |
InChI 键 |
VWEBSLJLKPPROX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C2=C(NN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


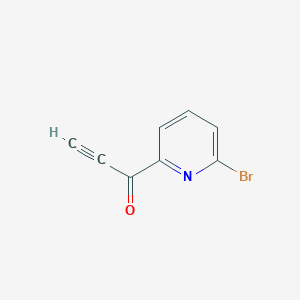
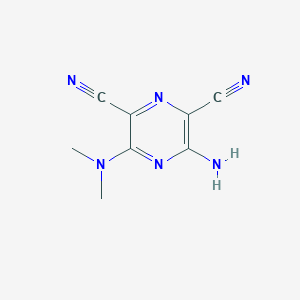
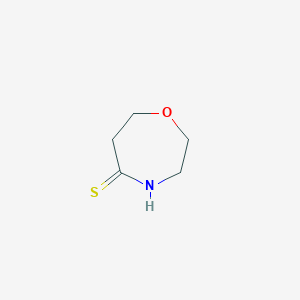
![5-{[3-(Ethylamino)-4-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8559187.png)
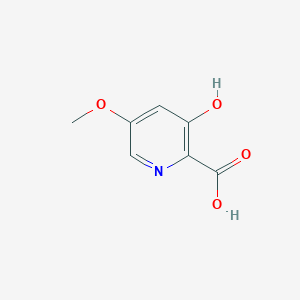
![1-(Benzyloxy)-4-bromo-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B8559191.png)
